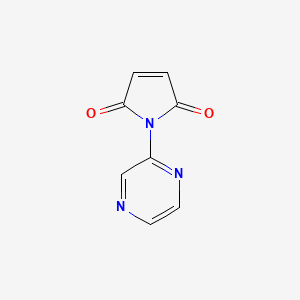

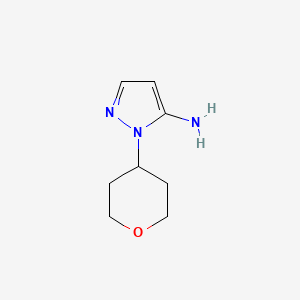

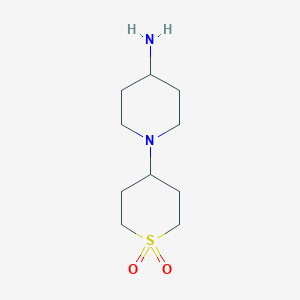

![molecular formula C9H9N3O2 B1386469 5,7-Dimethylimidazo[1,2-a]pyrimidine-2-carboxylic acid CAS No. 111984-01-1](/img/structure/B1386469.png)

5,7-Dimethylimidazo[1,2-a]pyrimidine-2-carboxylic acid

Vue d'ensemble

Description

5,7-Dimethylimidazo[1,2-a]pyrimidine-2-carboxylic acid is a type of imidazo[1,2-a]pyridine . Imidazo[1,2-a]pyridines are an important class of fused nitrogen-bridged heterocyclic compounds due to the broad spectrum of biological activity profiles displayed .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The most effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines have been developed in the past decade . The synthesis of carbohydrazide was accomplished in six steps from commercially available 2-amino pyrimidine .Molecular Structure Analysis

Imidazo[1,2-a]pyridines are considered as privileged structures because of their occurrence in many natural products . They are crucial target products and key intermediates .Chemical Reactions Analysis

The synthesis of imidazo[1,2-a]pyridines involves various chemical reactions, including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions . It is proposed that the transformation goes via the subsequent formation of imine, the addition of alcohol to the alkyne moiety, intramolecular cyclization, and p-TSA catalyzed dehydration .Applications De Recherche Scientifique

Synthetic Chemistry

Imidazo[1,2-a]pyrimidines, a class of compounds that includes “5,7-Dimethylimidazo[1,2-a]pyrimidine-2-carboxylic acid”, have received significant attention in the synthetic chemistry community . They are synthesized through various chemosynthetic methodologies, including multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reactions, and carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formations . These compounds are used in the development of new chemosynthetic strategies and drug development due to their wide range of applications in medicinal chemistry .

Anti-inflammatory Applications

Pyrimidines, another class of compounds that includes “5,7-Dimethylimidazo[1,2-a]pyrimidine-2-carboxylic acid”, have been found to display a range of pharmacological effects, including anti-inflammatory effects . These effects are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

Chemotherapeutic Applications

There has been some interest in monastrol, a potentially important chemotherapeutic for cancer which acts as an inhibitor of mitotic kinesin . While this is not directly related to “5,7-Dimethylimidazo[1,2-a]pyrimidine-2-carboxylic acid”, it does highlight the potential of related compounds in the field of cancer research.

Antibacterial Applications

Some pyrimidines have been found to have antibacterial activity . The synthesis of these compounds often involves the use of catalysts and specific reaction conditions . While this application is not specific to “5,7-Dimethylimidazo[1,2-a]pyrimidine-2-carboxylic acid”, it does demonstrate the potential of related compounds in the development of new antibacterial agents.

Antituberculosis Applications

Imidazo[1,2-a]pyridine analogues, which are related to “5,7-Dimethylimidazo[1,2-a]pyrimidine-2-carboxylic acid”, have been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . A few examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . This highlights the potential of related compounds in the field of tuberculosis drug discovery .

Gastroprotective Applications

Zolimidine, a compound related to “5,7-Dimethylimidazo[1,2-a]pyrimidine-2-carboxylic acid”, is a gastroprotective drug . This application is not specific to “5,7-Dimethylimidazo[1,2-a]pyrimidine-2-carboxylic acid”, but it does demonstrate the potential of related compounds in the development of new gastroprotective agents .

Propriétés

IUPAC Name |

5,7-dimethylimidazo[1,2-a]pyrimidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-5-3-6(2)12-4-7(8(13)14)11-9(12)10-5/h3-4H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMOXXRRTXGNQAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=NC(=CN12)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00651758 | |

| Record name | 5,7-Dimethylimidazo[1,2-a]pyrimidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00651758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,7-Dimethylimidazo[1,2-a]pyrimidine-2-carboxylic acid | |

CAS RN |

111984-01-1 | |

| Record name | 5,7-Dimethylimidazo[1,2-a]pyrimidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00651758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

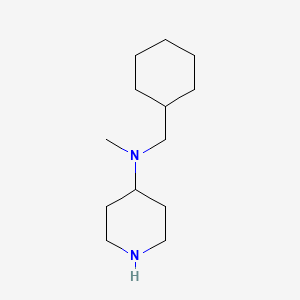

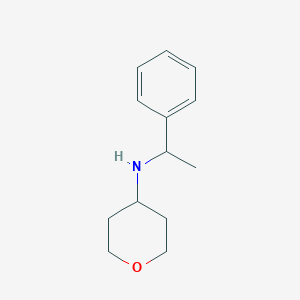

![N-[(3-methylphenyl)methyl]oxan-4-amine](/img/structure/B1386402.png)

![4-[(Tetrahydropyran-4-ylamino)-methyl]-benzoic acid methyl ester](/img/structure/B1386407.png)